Einecs 305-713-3

Description

Significance and Scope of Research on N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

The primary significance of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide in academic and industrial research lies in its function as a crosslinking agent for polymers containing carboxyl groups, such as polyesters and polyacrylates. justia.comepo.org It is a key component in the formulation of thermosetting powder coatings, offering an alternative to triglycidyl isocyanurate (TGIC) based systems. uobabylon.edu.iq Research has focused on its ability to create durable and weather-resistant coatings. uobabylon.edu.iq

The scope of research extends to its potential applications in biomedical devices and pharmaceutical formulations, attributed to its potential biocompatibility and the capacity of its hydroxyl groups to engage in hydrogen bonding. unifiedpatents.comontosight.ai This property is also explored in the design of hydrogels and other biomaterials. unifiedpatents.com Furthermore, its role as a monomer or additive is investigated for modifying the mechanical properties, thermal stability, and degradation behavior of polymers. unifiedpatents.comtechmerpm.com

Historical Trajectory of Scholarly Inquiry into N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

The scholarly inquiry into N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide and related β-hydroxyalkylamides can be traced back to the mid-1970s. A key milestone in its history is a patent filed in 1974, which detailed the use of β-hydroxyalkylamides, including bis[N,N-di(β-hydroxypropyl)] adipamide, as effective crosslinkers for polymers containing carboxy or anhydride (B1165640) functionalities. google.com This early work laid the foundation for their use in coating technologies.

The research and development of β-hydroxyalkylamides gained considerable momentum in the late 20th century, driven by the search for safer alternatives to triglycidyl isocyanurate (TGIC), a widely used crosslinker that was reclassified as a mutagen in Europe in 1998. uobabylon.edu.iq This regulatory change spurred the commercialization and broader adoption of β-hydroxyalkylamide-based powder coatings, often marketed under brand names like Primid. uobabylon.edu.iq Polyester-Primid powder coatings were first introduced and commercialized more than two decades ago and by the end of 1998, Primid was established as a primary crosslinker for exterior durable powder coatings in Europe. uobabylon.edu.iq

Throughout the years, research has continued to explore various synthesis methods for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide, including the transesterification of dimethyl adipate (B1204190) and the direct amidation of adipic acid, with a focus on optimizing reaction conditions for industrial-scale production. techmerpm.com Ongoing scholarly work investigates new applications and refinements to the crosslinking chemistry of β-hydroxyalkylamides to enhance the performance of coating systems.

Detailed Research Findings

Synthesis Methods

Two primary synthesis routes for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide have been documented in scientific literature:

Transesterification of Dimethyl Adipate : This common method involves the reaction of dimethyl adipate with an excess of 1-amino-2-propanol (isopropanolamine) in the presence of a base catalyst. techmerpm.com

Direct Amidation of Adipic Acid : An alternative route is the direct reaction of adipic acid with isopropanolamine under dehydrating conditions, often using an acid catalyst. techmerpm.com

Synthesis Parameters for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

| Parameter | Transesterification of Dimethyl Adipate | Direct Amidation of Adipic Acid |

|---|---|---|

| Reactants | Dimethyl adipate, 1-amino-2-propanol | Adipic acid, 1-amino-2-propanol |

| Catalyst | Base catalyst (e.g., NaOH, KOH) | Acid catalyst (e.g., p-Toluenesulfonic acid) |

| Temperature | 60-80°C | 120-140°C |

| Byproduct | Methanol (B129727) | Water |

Physicochemical Properties

The distinct molecular structure of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide imparts it with specific physical and chemical properties that are central to its applications.

Selected Physicochemical Properties of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H36N2O6 | nih.gov |

| Molecular Weight | 376.5 g/mol | nih.gov |

| Appearance | Solid at room temperature | techmerpm.com |

| Solubility | Good solubility in water and polar organic solvents | unifiedpatents.com |

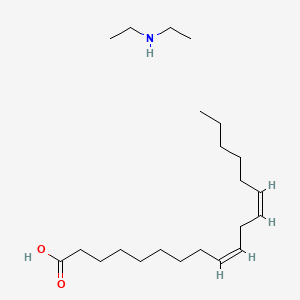

Structure

3D Structure of Parent

Properties

CAS No. |

95008-87-0 |

|---|---|

Molecular Formula |

C22H43NO2 |

Molecular Weight |

353.6 g/mol |

IUPAC Name |

N-ethylethanamine;(9Z,12Z)-octadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-4-2/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);5H,3-4H2,1-2H3/b7-6-,10-9-; |

InChI Key |

FGVLXEKKDGYFGR-NBTZWHCOSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.CCNCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O.CCNCC |

Origin of Product |

United States |

Synthetic Methodologies for N,n,n ,n Tetrakis 2 Hydroxypropyl Adipamide

Conventional Synthetic Routes for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

Conventional synthesis of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide is primarily achieved through the amidation of an adipic acid ester, typically dimethyl adipate (B1204190), with diisopropanolamine (B56660). This method is analogous to the well-documented synthesis of similar hydroxyalkyl amides.

The core of the conventional synthesis is the nucleophilic acyl substitution reaction between the ester groups of dimethyl adipate and the secondary amine groups of diisopropanolamine. In this reaction, two molecules of diisopropanolamine react with one molecule of dimethyl adipate. The nitrogen atom of diisopropanolamine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the displacement of the methoxy (B1213986) group (-OCH₃) and the formation of an amide bond. The process is repeated at the second ester group, resulting in the final N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide product. A key byproduct of this reaction is methanol (B129727), which is formed from the displaced methoxy groups.

The efficiency and yield of the reaction between dimethyl adipate and diisopropanolamine are highly dependent on specific process parameters. While direct literature for this exact reaction is sparse, conditions can be extrapolated from the synthesis of the analogous compound, N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide. nih.gov

Below is an interactive table summarizing typical process parameters for this type of synthesis.

Advanced Synthetic Approaches for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

Advanced synthetic methodologies aim to improve upon conventional routes by enhancing efficiency, reducing environmental impact, and optimizing product yield and purity. These approaches often involve the use of sophisticated catalyst systems and process intensification techniques.

To improve upon the use of simple alkali hydroxides, research has moved towards supported solid base catalysts. These catalysts consist of an active basic species dispersed on a high-surface-area support material. While specific examples for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide synthesis are not widely published, the principles are drawn from broader applications in biodiesel production and other transesterification and amidation reactions. korea.ac.krwiley.com

Supported catalysts, such as alkali metals on alumina (B75360) or silica (B1680970), offer several advantages over their homogeneous counterparts. researchgate.net These include:

Ease of Separation: The catalyst is in a different phase from the reaction mixture, allowing for simple filtration to remove it from the product. This simplifies the purification process and prevents catalyst contamination of the final product. wiley.com

Reduced Corrosion: Solid base catalysts are generally less corrosive to reaction vessels than concentrated homogeneous bases. wiley.com

Examples of solid base catalysts used in similar transformations include single metal oxides (like MgO), mixed metal oxides, and supported alkali metals, which have demonstrated high catalytic activity in related ester-based reactions. korea.ac.kr

The amidation of dimethyl adipate is a reversible reaction, meaning its conversion is limited by chemical equilibrium. mdpi.com A primary strategy for optimizing the yield is to continuously remove one of the products, thereby driving the reaction forward according to Le Chatelier's principle. In this synthesis, the volatile byproduct, methanol, can be removed from the reaction mixture through distillation as it is formed. This shifting of the equilibrium is a critical factor in achieving high conversion rates and maximizing the product yield. nih.gov

Kinetic studies of similar amidation reactions show that the rate is dependent on temperature, catalyst concentration, and the molar ratio of reactants. google.com By carefully controlling these parameters, the reaction time can be minimized while still achieving a high yield, leading to a more efficient and economical process.

Solvent Recycling: The methanol used for the crystallization and purification of the final product can be recovered through distillation and recycled back into the process. This reduces the consumption of fresh solvent, minimizes waste generation, and lowers operational costs.

Catalyst Recovery and Reuse: As mentioned, the use of heterogeneous solid catalysts allows for their recovery and reuse. This not only has economic benefits but also reduces the environmental impact associated with catalyst production and disposal of catalyst-containing waste streams.

Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, and utilizing modern reactor designs can lead to significant energy savings. Process intensification, which combines multiple operations (like reaction and separation) into a single unit, can further enhance energy efficiency.

These green chemistry principles are integral to developing sustainable industrial processes for the production of specialty chemicals like polyamides and their precursors.

Reaction Mechanisms and Derivatives of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

The chemical structure of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide, featuring four hydroxyl groups and two tertiary amide linkages, allows for a variety of subsequent chemical modifications. These reactions can lead to the formation of new derivatives with tailored properties for specific applications.

Esterification Reactions of Hydroxypropyl Groups

The four secondary hydroxyl groups on the hydroxypropyl side chains of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide are available for esterification reactions. These reactions are typically carried out with carboxylic acids, acyl chlorides, or anhydrides, often in the presence of an acid catalyst or a base to activate the reactants.

The esterification process can be controlled to achieve partial or full esterification of the hydroxyl groups, leading to a range of polyester (B1180765) derivatives. The extent of esterification influences the physical and chemical properties of the resulting polymer, such as its solubility, melting point, and flexibility. For instance, reaction with a dicarboxylic acid can lead to cross-linking, forming a three-dimensional polymer network.

The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide. Subsequent dehydration yields the ester and regenerates the acid catalyst.

Amidation Reactions and New Amide Bond Formation

The amide bonds in N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide are tertiary amides. Due to the presence of two lone pairs of electrons on the nitrogen atom being involved in resonance with the carbonyl group, these amide bonds are generally stable and less reactive towards nucleophilic attack.

However, under specific and often harsh reaction conditions, it is theoretically possible to cleave and reform these amide bonds. More relevant to the formation of new amide bonds is the potential for the hydroxyl groups to be chemically modified into a group that can then react to form an amide. For example, the hydroxyl groups could be oxidized to carboxylic acids, which could then react with amines to form new amide linkages, resulting in a more complex polyamide structure.

Hydrolytic Stability and Degradation Pathways during Synthesis

The hydrolytic stability of the amide bonds in N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide is a critical factor during its synthesis and in its subsequent applications. Amide hydrolysis can occur under both acidic and alkaline conditions, although it is generally a slow process. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding a carboxylic acid (adipic acid) and an amine salt (the protonated form of N,N-bis(2-hydroxypropyl)amine). chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is followed by the departure of the amine as a leaving group, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the free amine (N,N-bis(2-hydroxypropyl)amine). chemguide.co.uklibretexts.org

During the synthesis of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide, particularly in the direct amidation of adipic acid which can be conducted under acidic conditions, there is a potential for the newly formed amide bonds to undergo hydrolysis if excess water is present and not efficiently removed. Similarly, in the base-catalyzed transesterification route, residual base could promote hydrolysis if the product is not properly neutralized and purified. Careful control of reaction conditions is therefore essential to minimize these degradation pathways and ensure a high yield of the desired product.

The table below summarizes the potential hydrolytic degradation products.

| Condition | Degradation Products |

| Acidic Hydrolysis | Adipic acid, Protonated N,N-bis(2-hydroxypropyl)amine |

| Alkaline Hydrolysis | Adipate salt, N,N-bis(2-hydroxypropyl)amine |

Investigations into the Biological Activity Mechanisms of N,n,n ,n Tetrakis 2 Hydroxypropyl Adipamide

Exploratory Research on Biological Interactions in Research Models

Exploratory studies have begun to shed light on the biological interactions of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide. The molecule's structure, featuring an adipic acid backbone with two amide linkages and nitrogen atoms substituted with 2-hydroxypropyl groups, provides it with good solubility in water and polar organic solvents. ontosight.ai This solubility is a critical factor in its bioavailability and how it interacts within biological systems. The presence of multiple hydroxyl groups allows for the formation of hydrogen bonds, which may be crucial for its interactions with biological molecules. ontosight.ai

The amide groups within the structure have the potential to interact with enzymes and proteins, which could influence various biochemical pathways and cellular processes. While detailed in vivo studies are limited in the public domain, the compound's chemical properties suggest it could be explored for biocompatibility and potential use in biomedical devices. ontosight.ai

Table 1: Key Molecular and Physical Properties of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

| Property | Value |

| Molecular Formula | C18H36N2O6 |

| Molecular Weight | 376.49 g/mol |

| Water Solubility | 612 g/L at 20°C |

| LogP | -2.15 |

| Hydrogen Bond Donor Count | 4 |

| Hydrogen Bond Acceptor Count | 6 |

| Data sourced from PubChem and other chemical databases. nih.gov |

Chelation Properties and Metal Ion Complexation in Biological Systems

A significant aspect of the biological activity of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide is its capacity as a chelating agent. The four hydroxyl groups in its structure enable it to form stable complexes with various metal ions. This ability to bind with metal ions is a key mechanism that can influence several metal-dependent biochemical pathways.

The chelation properties of this compound are not only relevant to its biological effects but also have practical applications in other fields, such as in the preparation of metal-based catalysts for chemical reactions. In biological systems, the ability to sequester metal ions can modulate enzyme activity and play a role in cellular signaling pathways.

Potential Interactions with Biomolecules: Proteins and Lipids

The molecular structure of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide suggests potential interactions with essential biomolecules like proteins and lipids. smolecule.com The fatty amide nature of the molecule is a key factor in these potential interactions. smolecule.com Preliminary research indicates that it may interact with proteins, potentially influencing cell signaling pathways or membrane dynamics. smolecule.com The amide groups are capable of interacting with enzymes and other proteins, which could affect cellular processes.

Further investigation is required to fully understand the specifics of these interactions and their implications for cellular function.

Role in the Design of Advanced Biomaterials

N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide is utilized as a monomer in the synthesis of polymers, particularly in the creation of advanced biomaterials. ontosight.ai Its structural features, especially the presence of hydroxyl groups, are beneficial in the design of materials like hydrogels that require specific interactions with water or biological molecules. ontosight.ai

One of the notable applications is in the development of shape-memory polyurethane foams for biomedical devices. These materials have potential uses in applications such as vascular stents and neuronal electrodes, where biocompatibility and specific mechanical properties are crucial. The compound's ability to act as a cross-linking agent contributes to the formation of three-dimensional networks, enhancing the mechanical properties and thermal stability of the resulting polymers. ontosight.ai

Table 2: Applications of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide in Biomaterial Design

| Application Area | Function of the Compound | Resulting Biomaterial Properties |

| Hydrogels | Component for hydrogen bonding | Specific interactions with water and biological molecules |

| Polyurethane Foams | Monomer/Cross-linking agent | Enhanced mechanical properties, thermal stability, shape-memory |

| Biomedical Devices | Building block | Biocompatibility, suitable for temporary implants |

| Information synthesized from multiple research sources. ontosight.ai |

Environmental Fate and Pathways of N,n,n ,n Tetrakis 2 Hydroxypropyl Adipamide

Degradation Processes in Environmental Compartments

The breakdown of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide in the environment is governed by a combination of photochemical, hydrolytic, and biological processes. These degradation pathways determine the compound's residence time in different environmental matrices.

Phototransformation in Air, Water, and Soil

Direct photolysis of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide is not expected to be a significant degradation pathway in aquatic or soil environments as the compound does not absorb light in the environmentally relevant UV-visible spectrum (wavelengths greater than 290 nm).

In the atmosphere, the potential for indirect photo-oxidation by hydroxyl radicals has been estimated. Using Quantitative Structure-Activity Relationship (QSAR) models, the atmospheric half-life is predicted to be relatively short, suggesting that any portion of the compound that partitions to the air would be rapidly degraded.

Table 1: Predicted Atmospheric Phototransformation of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

| Parameter | Value | Method |

| Atmospheric Half-life (t½) | 0.16 days | QSAR Estimation |

Hydrolytic Degradation in Aquatic Environments

N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide contains amide linkages which are susceptible to hydrolysis. However, under typical environmental conditions of pH 5-9, the rate of this reaction is predicted to be very slow. Amide hydrolysis generally requires more extreme pH conditions (either acidic or basic) to proceed at a significant rate. Therefore, hydrolytic degradation is not considered a major removal mechanism for this compound in aquatic environments.

Biodegradation Pathways in Water, Sediment, and Soil

The primary route of degradation for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide in the environment is expected to be biodegradation. While specific studies on this compound are limited, its chemical structure suggests that it is likely to be susceptible to microbial attack. The presence of hydroxyl and amide groups can provide sites for enzymatic action by microorganisms present in water, sediment, and soil.

Based on its high water solubility and low octanol-water partition coefficient, the compound is expected to be bioavailable to aquatic and soil microorganisms. Biodegradation is anticipated to proceed through the cleavage of the amide bonds, ultimately leading to the formation of smaller, more readily mineralized substances.

Environmental Distribution and Transport Mechanisms

The movement and partitioning of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide within the environment are dictated by its physical and chemical properties.

Adsorption and Desorption Behavior in Environmental Matrices

The potential for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide to adsorb to soil and sediment is considered to be low. This is primarily due to its high water solubility and low octanol-water partition coefficient (Log Kow). A low Log Kow value indicates a preference for the aqueous phase over organic matrices such as soil organic carbon. Consequently, the compound is expected to have high mobility in soil and a low tendency to accumulate in sediment.

Table 2: Predicted Soil Adsorption Coefficient of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

| Parameter | Value | Method |

| Soil Adsorption Coefficient (Koc) | 10 L/kg | QSAR Estimation |

Volatilization and Henry's Law Constant Implications

The potential for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide to volatilize from water or soil surfaces is considered to be very low. This is supported by its low vapor pressure and a low calculated Henry's Law Constant. The Henry's Law Constant, which is a measure of the partitioning of a chemical between air and water, indicates that the compound will overwhelmingly prefer to remain in the aqueous phase rather than volatilize into the atmosphere.

Table 3: Physical-Chemical Properties Related to Environmental Transport of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

| Property | Value | Implication for Environmental Transport |

| Water Solubility | High | High mobility in aqueous environments. |

| Vapor Pressure | Low | Low potential for volatilization from soil and water. |

| Henry's Law Constant | Low | Unlikely to partition from water to air. |

| Log Octanol-Water Partition Coefficient (Log Kow) | -1.3 | Low potential for bioaccumulation and adsorption to organic matter. |

Environmental Distribution Modeling

There is currently a lack of specific data from environmental distribution models for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide. These models, such as fugacity models, utilize a compound's physical and chemical properties—like vapor pressure, water solubility, and octanol-water partition coefficient—to predict its partitioning between environmental compartments such as air, water, soil, and sediment. Without model-specific outputs, a quantitative estimation of its environmental distribution is not possible.

Bioaccumulation Potential in Research Ecosystems

Bioaccumulation refers to the accumulation of substances in an organism from all sources, including water, food, and sediment. The potential for a chemical to bioaccumulate is a critical factor in assessing its environmental risk.

Aquatic and Sediment Bioaccumulation Studies

No specific studies on the bioaccumulation of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide in aquatic organisms or sediment-dwelling species were found. Such studies typically determine bioconcentration factors (BCF) or bioaccumulation factors (BAF) in species like fish, invertebrates, and algae to quantify the extent to which the chemical is absorbed and retained.

Terrestrial Bioaccumulation Studies

Similarly, there is a gap in the scientific literature regarding the bioaccumulation of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide in terrestrial ecosystems. Research in this area would involve investigating the uptake and accumulation of the compound in soil organisms, such as earthworms, and various plant species to understand its potential to enter and move through the terrestrial food chain.

Advanced Analytical Methodologies for N,n,n ,n Tetrakis 2 Hydroxypropyl Adipamide

Chromatographic Techniques for Quantitative and Qualitative Analysismiljodirektoratet.no

Chromatographic methods are fundamental for separating N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide from complex matrices for subsequent analysis. These techniques are essential for both determining the quantity of the compound and identifying its presence and that of related substances.

High-Performance Liquid Chromatography (HPLC) Applicationsmiljodirektoratet.no

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide, particularly in complex biological and industrial samples. For instance, in studies examining the metabolic fate of the compound, HPLC analysis has been used to determine the patterns of metabolites in biological samples such as urine and feces. europa.eu In these applications, HPLC can separate the parent compound from its various metabolic byproducts.

In the context of industrial applications, such as its use in coatings, HPLC with UV detection is a recommended method. This approach is particularly effective for resolving the primary compound from potential degradation products like 6-[bis(2-hydroxypropyl)amino]-6-oxohexanoic acid. The ability of HPLC to perform such separations is crucial for quality control and ensuring the purity of the final product.

A toxicokinetics study on a structurally similar compound, N,N,N',N'-Tetrakis(2-hydroxyethyl)hexanediamide, utilized HPLC to determine metabolite patterns, demonstrating the technique's utility for this class of chemicals. europa.eu The study successfully detected multiple radioactive metabolite fractions in both feces and urine, showcasing the resolving power of HPLC. europa.eu

Thin-Layer Chromatography (TLC) Methodologiesmiljodirektoratet.no

Thin-Layer Chromatography (TLC) serves as a complementary method to HPLC for the analysis of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide. It has been effectively used alongside HPLC in metabolic studies to identify and differentiate various metabolite fractions. europa.eu In a key study, TLC analysis was applied to extracts from feces and urine, successfully separating multiple radioactive fractions. europa.eu

The results from the TLC analysis corroborated the findings from HPLC, providing a more complete picture of the compound's metabolic profile. The following table summarizes the metabolite fractions detected in feces using TLC and HPLC in a toxicokinetics study. europa.eu

| Fraction | Percentage of Administered Radioactivity (%) |

| Parent Compound | 70.0 - 83.2 |

| F1 | <0.1 - 4.4 |

| F3 | 2.4 - 3.5 |

| F4 | 1.4 - 3.2 |

| F5 | 3.7 - 7.7 |

| F6 | 1.2 - 3.0 |

This interactive table presents data on metabolite fractions detected in feces following administration of a related radiolabelled compound, as determined by chromatographic analyses. europa.eu

Spectroscopic and Mass Spectrometric Approaches for Structure Elucidationmiljodirektoratet.no

While chromatography separates components of a mixture, spectroscopy and mass spectrometry are essential for elucidating the chemical structure of the separated components, providing definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Confirmatory Analysismiljodirektoratet.no

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly specific technique for the confirmatory analysis of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide. This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For polar compounds like N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide, LC-MS is particularly suitable. miljodirektoratet.no

In a 2014 environmental screening program in Norway, LC coupled with high-resolution quadrupole time-of-flight mass spectrometry (LC/HR-qToF) was used to screen for various substances, including N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide, in environmental samples. miljodirektoratet.no The high-resolution mass data allows for precise mass determination, which helps in confirming the identity of the target analyte with a high degree of confidence. miljodirektoratet.no

The key parameters for the LC-MS analysis in the screening program are detailed in the table below.

| Parameter | Value |

| Compound Name | N,N,N',N'-tetrakis(2-hydroxypropyl)adipamide |

| Molecular Formula | C18H36N2O6 |

| Exact Mass | 376.2573 |

| Analytical Technique | LC/HR-qToF in positive ESI mode |

This interactive table outlines the specific parameters used for the detection of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide in an environmental screening study. miljodirektoratet.no

Method Validation and Quality Assurance in N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide Analysisgoogle.com

Ensuring the reliability and accuracy of analytical results is paramount. This requires rigorous method validation and adherence to strict quality assurance protocols.

Principles of Analytical Method Validation in Chemical Researchgoogle.com

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eurachem.org This is a core requirement in all analytical laboratories, particularly those operating under standards like ISO/IEC 17025. eurachem.org The validation process evaluates several key performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide.

The fundamental parameters assessed during method validation, often referred to by the acronym PARCC, are crucial for establishing the quality of the data. epa.govepa.gov

| Validation Parameter | Description |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. epa.gov |

| Accuracy | The closeness of agreement between a test result and the accepted reference value. It is often assessed using spike-and-recovery tests, especially in complex matrices. miljodirektoratet.noepa.gov |

| Representativeness | The degree to which data accurately and precisely represents a characteristic of a population, parameter variations at a sampling point, or an environmental condition. |

| Completeness | The amount of valid data obtained from a measurement system compared to the amount that was expected to be obtained under normal conditions. epa.gov |

| Comparability | The confidence with which one data set can be compared to another. epa.gov |

This interactive table summarizes the key principles of analytical method validation essential for reliable chemical analysis. miljodirektoratet.noepa.gov

A comprehensive quality assurance (QA) program is vital for maintaining the integrity of analytical results. labtesting.comsolubilityofthings.com This includes routine calibration of instruments, proper documentation, personnel training, and participation in proficiency testing or "round robin" programs where multiple labs analyze identical samples to benchmark performance. labtesting.comsolubilityofthings.com For regulated applications, such as the use of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide in food contact materials, validated methods are legally required to verify compliance with migration limits. rivm.nl

Applicability of Standardized Protocols (e.g., NIOSH Manual of Analytical Methods)benchchem.com

The analysis of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide in workplace environments is crucial for ensuring occupational safety and health. The National Institute for Occupational Safety and Health (NIOSH) Manual of Analytical Methods (NMAM) provides a comprehensive collection of standardized protocols for monitoring workplace contaminants. dnacih.com However, a specific NIOSH method explicitly designed for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide is not currently available. dnacih.comkeikaventures.com This necessitates an evaluation of the applicability of existing general methods for similar chemical classes.

Given its structure, N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide is classified as a substituted aliphatic diamide (B1670390) with multiple hydroxyl functional groups. ontosight.ai Therefore, NIOSH methods developed for other aliphatic amines or glycols could potentially be adapted for its analysis. cdc.govcdc.gov

One potentially adaptable protocol is NIOSH Method 2010 for aliphatic amines. cdc.govwikisource.org This method involves collection on a silica (B1680970) gel solid sorbent tube, desorption with dilute sulfuric acid in aqueous methanol (B129727), and analysis by gas chromatography with flame ionization detection (GC-FID). wikisource.org However, the high polarity and low volatility of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide, due to its four hydroxyl groups, may present challenges for direct GC analysis. nasa.gov Derivatization, such as silylation, to increase volatility and thermal stability would likely be a necessary modification to this protocol. nasa.govpsu.edu

Another relevant standardized protocol is NIOSH Method 5523 for glycols, which also employs GC-FID. cdc.gov This method is designed for compounds with multiple hydroxyl groups and may offer a more suitable starting point for method development. cdc.gov The operational parameters of this method, such as the temperature programming and column selection, are optimized for polar analytes. cdc.gov

The high polarity of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide also suggests that liquid chromatography-mass spectrometry (LC-MS) based methods could be highly effective. nih.govlcms.czeurl-pesticides.eu While the NMAM has historically been more focused on GC-based methods, the increasing prevalence of LC-MS in analytical chemistry provides a strong rationale for its use. Hydrophilic Interaction Liquid Chromatography (HILIC) would be a particularly suitable separation mode for this highly polar compound. lcms.cz

The table below outlines a comparative summary of potentially applicable NIOSH methods and highlights the necessary considerations for adapting them for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide analysis.

| Method | Analyte Class | Sampling | Analysis | Potential for Adaptation | Required Modifications |

| NIOSH 2010 | Aliphatic Amines | Silica Gel Tube | GC-FID | Moderate | Derivatization (e.g., silylation) to increase volatility. Optimization of GC parameters. |

| NIOSH 5523 | Glycols | Sorbent Tube with GFF | GC-FID | High | Evaluation of desorption efficiency. Optimization of temperature program for higher molecular weight. |

| --- | Polar Amides | --- | LC-MS/HILIC | High | Development of a new method based on established principles for polar metabolite analysis. nih.govlcms.cz |

Detailed Research Findings

Research into the analysis of polar amides and related compounds provides a strong foundation for developing a robust analytical method for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide. Studies on the analysis of other polar metabolites have demonstrated the successful application of HILIC-MS for separating and detecting compounds with high polarity. nih.govlcms.cz

Furthermore, research on the derivatization of amides for GC-MS analysis has shown that silylation is an effective technique for improving chromatographic performance. nasa.gov The selection of the appropriate silylating agent and optimization of the reaction conditions would be critical for achieving complete derivatization and obtaining accurate and precise results. nasa.gov

The following table summarizes key parameters from a hypothetical adapted method based on NIOSH 5523 for the analysis of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide.

| Parameter | Value | Rationale/Comment |

| Sampling Media | OVS Tube (XAD-7 with GFF) | Effective for capturing aerosols and vapors of low-volatility compounds. |

| Flow Rate | 1 L/min | Typical for personal sampling pumps. |

| Desorption Solvent | Methanol with 1% Acetic Acid | Methanol is a good solvent for polar compounds; acid may improve desorption. |

| Analytical Technique | GC-FID after Silylation | Derivatization is necessary for GC analysis of this compound. |

| GC Column | DB-5 or equivalent (30m x 0.25mm, 0.25µm) | A common, robust column suitable for a wide range of derivatized compounds. |

| Temperature Program | 100°C (1 min) to 300°C at 15°C/min | To be optimized based on the retention time of the derivatized analyte. |

Theoretical and Computational Studies on N,n,n ,n Tetrakis 2 Hydroxypropyl Adipamide

Quantum Chemical Calculations and Molecular Modeling

While detailed quantum chemical studies specifically published for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide are not widely available in public literature, its molecular properties have been extensively characterized through computational modeling. These calculations provide foundational data for more complex simulations, such as those used in structure-activity relationships and environmental fate modeling. The resulting descriptors offer a quantitative glimpse into the molecule's size, polarity, and potential for intermolecular interactions. nih.gov

Key molecular descriptors for N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide have been computed and are available through public databases like PubChem. nih.gov These descriptors are calculated from the molecule's two-dimensional structure and are fundamental to modern computational chemistry. nih.gov

Table 1: Computed Molecular Properties of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

| Property | Value | Description | Source |

|---|---|---|---|

| Molecular Formula | C18H36N2O6 | The elemental composition of the molecule. | nih.govncats.io |

| Molecular Weight | 376.5 g/mol | The mass of one mole of the substance. | nih.gov |

| Topological Polar Surface Area (TPSA) | 122 Ų | The sum of surfaces of polar atoms in a molecule; predicts drug transport properties. | nih.gov |

| XLogP3-AA | -1.2 | A computed octanol-water partition coefficient; indicates hydrophilicity. | nih.gov |

| Hydrogen Bond Donor Count | 4 | The number of hydrogen atoms attached to electronegative atoms (O or N). | nih.gov |

| Hydrogen Bond Acceptor Count | 6 | The number of electronegative atoms (O or N) with lone pairs. | nih.gov |

| Rotatable Bond Count | 15 | The number of bonds that allow free rotation, indicating molecular flexibility. | nih.gov |

This data is computationally generated and provided by PubChem. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate a compound's chemical structure with a specific activity, such as biological effect or toxicity. These models are essential for screening chemicals and prioritizing them for further testing.

In a large-scale QSAR study classifying compounds as androgen receptor (AR) agonists, antagonists, or binders, a structurally similar compound, N,N,N',N'-Tetrakis(2-Hydroxypropyl)ethylenediamine, was evaluated. The model classified this compound as inactive for AR binding. qsardb.org This finding suggests that molecules in this chemical class, characterized by a central diamine core with multiple hydroxypropyl substitutions, may have a low potential for this specific type of endocrine interaction. qsardb.org Although this result is for a different diamine core (ethylene vs. adipoyl), it provides a valuable reference point for the likely biological interaction profile of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide.

Mechanistic Insights from Computational Simulations (e.g., Esterification Kinetics)

Mechanistic insights into the reactivity of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide can be inferred from kinetic studies of its esterification reactions, which serve as experimental simulations of its chemical behavior. This compound belongs to the class of β-hydroxy alkyl amides (HAAs). dokumen.pub

Studies on the esterification of the closely related N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide with 1-octanoic acid revealed that the disappearance of the carboxylic acid was substantially more rapid than with a simple primary alcohol like 1-octanol. dss.go.th This suggests an intramolecular catalytic effect where the amide group participates in and accelerates the esterification of the neighboring hydroxyl group.

Interestingly, the addition of a strong acid catalyst, para-toluene sulfonic acid (p-TSA), did not accelerate the esterification rate of the hydroxyalkylamide. dss.go.th In fact, its presence led to the reaction leveling off at a lower conversion, indicating the promotion of side reactions. dss.go.th Further research confirms that HAAs can be readily esterified with carboxyl-functional resins at elevated temperatures (e.g., 150°C) without the need for external catalysts, a property that has led to the commercial use of 4-(2-hydroxypropyl)-adipamide in powder coatings. dokumen.pub These findings collectively point to a distinct reaction mechanism for HAAs that differs from simple alcohols, driven by internal catalysis rather than external acid promotion.

Predictive Modeling for Environmental Behavior and Biological Interactions

Predictive models are heavily utilized in regulatory contexts to estimate the environmental fate and potential biological interactions of chemicals, especially when experimental data is scarce. miljodirektoratet.no The European Chemicals Agency (ECHA) registration dossier for N,N,N',N'-tetrakis(2-hydroxypropyl)adipamide includes several endpoints predicted by such models. europa.eu

Distribution modeling, for instance, uses properties like the partition coefficient and Henry's Law constant to predict how a chemical will distribute between environmental compartments like water, soil, and air. europa.eu The low predicted octanol-water partition coefficient (Log P) suggests the substance has a preference for water over fatty tissues, and therefore a low potential for bioaccumulation. nih.goveuropa.eu

Table 2: Predicted Environmental Fate and Behavior of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

| Endpoint | Prediction/Result | Implication | Source |

|---|---|---|---|

| Hydrolysis | Predicted to be hydrolytically stable. | Unlikely to break down via reaction with water in the environment. | europa.eu |

| Adsorption/Desorption | A low Log Koc is expected based on modeling. | Indicates low potential for adsorption to soil and sediment. | europa.eu |

| Bioaccumulation Potential | Low potential for bioaccumulation. | Based on a low predicted Log P value. | europa.eu |

| Androgen Receptor Binding | Inactive (based on QSAR for analogue). | Low likelihood of interacting with the androgen receptor pathway. | qsardb.org |

This data is based on predictive modeling from the ECHA registration dossier and related QSAR studies. qsardb.orgeuropa.eu

These predictive models, combining calculated molecular properties with established algorithms, are indispensable for the environmental risk assessment of N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide, allowing for proactive evaluation of its behavior upon release into the environment.

Table of Mentioned Compounds

| Compound Name |

|---|

| N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide |

| N,N,N',N'-Tetrakis(2-hydroxyethyl)adipamide |

| N,N,N',N'-Tetrakis(2-Hydroxypropyl)ethylenediamine |

| 1-Octanoic acid |

| 1-Octanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.